molecular formula C10H9NO4S B15210981 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole

Cat. No.: B15210981
M. Wt: 239.25 g/mol
InChI Key: HVMSEBUYZARMRS-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound with a unique structure that combines a benzo[d]oxazole ring with carboxy(hydroxy)methyl and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

2-hydroxy-2-(4-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-7(6)11-9(15-5)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI Key

HVMSEBUYZARMRS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)C(C(=O)O)O

Origin of Product

United States

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